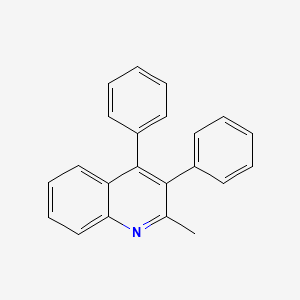

2-Methyl-3,4-diphenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

10266-18-9 |

|---|---|

Molecular Formula |

C22H17N |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-methyl-3,4-diphenylquinoline |

InChI |

InChI=1S/C22H17N/c1-16-21(17-10-4-2-5-11-17)22(18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 |

InChI Key |

SPGIDEZLPVURIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3,4 Diphenylquinoline and Analogues

Established Reaction Pathways for Quinoline (B57606) Core Synthesis

Traditional methods for quinoline synthesis have been adapted and modified to accommodate the introduction of multiple phenyl substituents, leading to the formation of complex structures like 2-Methyl-3,4-diphenylquinoline.

Skraup Reaction Modifications for Phenyl Substituents

The Skraup reaction, a cornerstone of quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org While the classic Skraup synthesis produces unsubstituted quinoline, modifications using substituted anilines or α,β-unsaturated ketones in place of glycerol can yield substituted quinolines. organicreactions.org For the synthesis of phenyl-substituted quinolines, this would necessitate starting with appropriately substituted anilines or employing phenyl-containing α,β-unsaturated carbonyl compounds. The reaction is known for its often harsh conditions, including high temperatures and strong acids, which can sometimes lead to low yields due to polymerization of the carbonyl substrate. nih.govresearchgate.net

The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones, offering a more direct route to substituted quinolines. nih.gov This approach could theoretically be employed for the synthesis of this compound by reacting an appropriate aniline with a phenyl-substituted α,β-unsaturated ketone.

| Reaction Name | Key Reactants | Conditions | Relevance to Diphenylquinolines |

| Skraup Reaction | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature, Strong Acid | Can be modified with phenyl-substituted reactants |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acidic Conditions | Direct route using phenyl-substituted carbonyls |

Friedländer Condensation Approaches to Diphenylquinolines

The Friedländer synthesis provides a versatile and straightforward method for quinoline formation by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgnih.govorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential route involves the condensation of a 2-aminoaryl ketone with a phenyl-substituted ketone.

The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org A variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to improve the efficiency and scope of the Friedländer condensation. wikipedia.orgnih.gov Recent advancements have also focused on developing more environmentally friendly conditions. nih.gov For example, 2-methyl-4-styrylquinolines have been prepared in high yields via Friedländer annulation reactions between (2-aminophenyl)chalcones and acetone. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 2-Aminobenzaldehyde | Ketone with α-methylene | Acid or Base | Substituted Quinoline |

| 2-Aminobenzophenone | Ketone with α-methylene | Lewis Acids, Iodine, etc. | Polysubstituted Quinoline |

| (2-Aminophenyl)chalcone | Acetone | Not specified | 2-Methyl-4-styrylquinoline |

Povarov Reaction Protocols for 2,4-Diphenylquinoline (B373748) Systems

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, yielding tetrahydroquinolines which can be subsequently oxidized to quinolines. nih.govwikipedia.org This multicomponent reaction is typically catalyzed by a Lewis acid. wikipedia.orgsci-rad.com The synthesis of 2,4-diphenylquinoline systems is a well-established application of the Povarov reaction. nih.gov

For instance, the reaction of an N-aryl aldimine with an electron-rich olefin like a vinyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂) can produce 2,4-disubstituted tetrahydroquinolines, which can then be converted to the corresponding quinolines. sci-rad.com The choice of catalyst and substituents on the reactants can influence the yield and stereoselectivity of the reaction. sci-rad.com Mechanochemical methods have also been developed for the Povarov reaction, offering a solvent-less and often more efficient alternative. nih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the quinoline core, offering milder reaction conditions and greater functional group tolerance.

Tf₂O-Promoted Cyclization Reactions from Ketoximes and Alkynes

A novel approach for the synthesis of functionalized quinolines involves the triflic anhydride (B1165640) (Tf₂O)-promoted cyclization of ketoximes with alkynes. researchgate.net In this method, N-aryl nitrilium salts are generated in situ from the Beckmann rearrangement of aryl ketoximes promoted by Tf₂O. These intermediates then undergo cyclization with an alkyne to form the quinoline ring. researchgate.net

For the synthesis of this compound, the reaction between an appropriate aryl ketoxime and 1,2-diphenylacetylene in the presence of Tf₂O has been shown to be effective, yielding the desired product in high yield. researchgate.net The reaction conditions are typically mild, involving stirring the reactants in a solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature, followed by heating. researchgate.net

| Reactant 1 | Reactant 2 | Promoter | Product | Yield |

| Aryl Ketoxime | 1,2-Diphenylacetylene | Triflic Anhydride (Tf₂O) | This compound | 93% researchgate.net |

Transition-Metal Catalyzed Multi-Component Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline synthesis is no exception. ias.ac.in These methods often involve the coupling of multiple simple starting materials in a single pot, leading to high atom economy and molecular diversity. researchgate.netrsc.org

Various transition metals, including palladium, copper, and iron, have been utilized to catalyze the synthesis of substituted quinolines. ias.ac.in For example, a copper(I)-catalyzed three-component reaction of an aryl amine, an aldehyde, and a terminal alkyne can be used to synthesize 2,4-disubstituted quinolines. researchgate.net Similarly, palladium-catalyzed domino reactions involving Sonogashira coupling have been developed to construct quinoline motifs. ias.ac.in A titanium-catalyzed three-component coupling has also been reported for the synthesis of quinoline derivatives from primary amines, alkynes, and isonitriles. acs.org These multicomponent strategies offer a powerful and convergent approach to complex quinoline structures like this compound.

Cobalt(III)-Catalyzed C-H Activation and Cyclization Protocols

A modern approach to synthesizing quinoline derivatives involves the use of cobalt(III) catalysis for C-H activation and subsequent cyclization. This method provides an efficient pathway to form the heterocyclic ring system. For instance, the synthesis of isoquinolone derivatives, which are structurally related to quinolones, has been achieved through the C-H activation of benzimidates and their cyclization with vinylene carbonate, using an inexpensive Co(III) catalyst. rsc.org This strategy showcases the utility of cobalt in facilitating the annulation of aromatic rings.

A plausible mechanism for a similar synthesis of a quinoline derivative would involve the reaction of an N-aryl enamine with an alkyne. The Co(III) catalyst would first coordinate with the directing group on the enamine (e.g., an amide or pyridine), followed by ortho-C-H activation to form a cobaltacycle intermediate. Insertion of the alkyne into the Co-C bond, followed by reductive elimination, would yield the substituted quinoline product. This process is atom-economical and offers a direct route to functionalized quinolines.

Table 1: Cobalt(III)-Catalyzed Synthesis of Isoquinolones

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

|---|

This table illustrates a related synthesis, as direct Co(III)-catalyzed synthesis for this compound is not widely documented. The principle of C-H activation is analogous.

Copper-Mediated Intermolecular Cyclization Reactions

Copper catalysis is a versatile tool in the synthesis of nitrogen-containing heterocycles. researchgate.net Copper-mediated C-H functionalization has emerged as a powerful strategy for modifying amines, imines, and amides. researchgate.net These reactions can be used to construct complex molecular architectures, including those found in pharmaceuticals and natural products. researchgate.net For the synthesis of quinoline derivatives, copper catalysts can facilitate the coupling of anilines with various partners.

One such approach is the copper-catalyzed arylation of 1,3-indandione (B147059) with Ugi adducts derived from ammonia, which leads to the formation of indenoisoquinolinones. nih.gov While this produces a different heterocyclic system, the underlying principle of copper-catalyzed C-N and C-C bond formation is relevant. A potential pathway for synthesizing a quinoline like this compound could involve the copper-catalyzed reaction of an appropriately substituted aniline with a diketone or a similar precursor, where the copper catalyst facilitates the key cyclization and dehydration steps. The use of copper-based metal-organic frameworks (MOFs) as heterogeneous catalysts has also been explored for synthesizing quinoline derivatives through a Friedländer-type reaction. semanticscholar.org

Palladium-Catalyzed Oxidative Cyclization Pathways

Palladium catalysis offers a robust method for synthesizing 2-methylquinolines through oxidative cyclization. nih.govorganic-chemistry.org A notable example is the Pd-catalyzed aza-Wacker type oxidative cyclization, which proceeds under mild conditions using air as the oxidant. nih.govorganic-chemistry.org This reaction allows for the preparation of a variety of 2-methylquinolines in good yields. nih.govorganic-chemistry.org The reaction conditions were optimized, identifying Pd(OAc)₂ as the most effective catalyst and 1,10-phenanthroline (B135089) as a beneficial ligand, which increased the yield significantly. organic-chemistry.org

The proposed mechanism involves the initial coordination of the palladium catalyst to the alkene and nitrogen atoms of the substrate. organic-chemistry.org This is followed by aminopalladation, β-hydride elimination, and subsequent dehydration to form the aromatic quinoline ring. organic-chemistry.org This methodology is tolerant of various functional groups, including hydroxyl groups, and generally, electron-withdrawing groups on the aniline ring enhance the reaction rate. organic-chemistry.org

Another palladium-catalyzed approach involves the cascade reaction of 1,3-butadiynamides with alcohols to produce 2-alkoxyquinolines. mdpi.com This process is initiated by the cleavage of a tosyl group and involves a σ,π-chelated palladium intermediate, followed by an intramolecular Heck-type reaction to form the quinoline core. mdpi.com

Table 2: Palladium-Catalyzed Aza-Wacker Cyclization for 2-Methylquinolines

| Catalyst | Ligand | Solvent | Oxidant | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 1,10-Phenanthroline | Methanol | Air | up to 87% | organic-chemistry.org |

Ring-Contraction Reactions from Nitrogen-Containing Heterocycles

An unconventional yet effective method for synthesizing substituted quinolines involves the ring-contraction of larger nitrogen-containing heterocycles, such as benzazepines. researchgate.net For instance, the oxidation of 3-methyl-2,4-diphenyl-3H-1-benzazepine with selenium dioxide can lead to the formation of 3-methyl-2,4-diphenylquinoline. researchgate.net This reaction proceeds through the oxidation of the C5 position of the benzazepine ring, followed by a rearrangement and loss of a carbon atom, often as carbon monoxide. researchgate.net

Another example is the ring-contraction of 2,4-diphenyl-3H-1-benzazepine to 2,4-diphenylquinoline upon treatment with N-bromosuccinimide (NBS). researchgate.net This reaction is believed to proceed via a reactive dibromomethyl cation intermediate. researchgate.net A deaminative ring contraction cascade has also been developed, which involves the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium (B1175870) cation. nih.govresearchgate.netrsc.org This intermediate then undergoes a base-induced nih.govresearchgate.net-Stevens rearrangement and dehydroamination sequence to yield a polycyclic aromatic system, demonstrating a versatile strategy for scaffold diversification. nih.govresearchgate.netrsc.org

Catalysis in this compound Synthesis

Catalysis is central to many synthetic routes for quinolines, offering enhanced efficiency, selectivity, and milder reaction conditions compared to classical methods.

Lewis Acid Catalysis (e.g., FeCl₃, BiCl₃, AlCl₃, BF₃OEt₂, NbCl₅)

Lewis acids are widely employed as catalysts in traditional quinoline syntheses like the Friedländer, Doebner, and Combes reactions. They activate the carbonyl and amine substrates, facilitating the crucial condensation and cyclization steps.

FeCl₃, BiCl₃, AlCl₃ : These are common Lewis acids used to promote the condensation of anilines with β-dicarbonyl compounds in the Friedländer synthesis. A study classified various metal chlorides based on their activity, placing FeCl₃ and BiCl₃ in a category of active, aldimine-selective Lewis acids. nih.gov AlCl₃ is a strong, aldehyde-selective Lewis acid. nih.gov The use of Cu-MOF as a primary catalyst can be supplemented with AlCl₃ as a Lewis acid to facilitate the synthesis of tacrine (B349632) derivatives, which contain a quinoline core. semanticscholar.org

BF₃OEt₂ : Boron trifluoride etherate is another effective Lewis acid for promoting condensation reactions in quinoline synthesis.

NbCl₅ : Niobium(V) chloride has been shown to be an effective catalyst for the [2+2+2] cycloaddition of nitriles and alkynes to form pyrimidines. researchgate.net In this reaction, NbCl₅ acts as a potent Lewis acid to activate the nitrile. Its application can be extended to quinoline synthesis, where it could activate substrates for cyclization. Interestingly, its catalytic cycle can be maintained by the addition of a co-catalyst like FeCl₃, which has a stronger affinity for the product, thereby freeing up the NbCl₅ for further reactions. researchgate.net

Transition Metal Catalysis (e.g., Cu(OTf)₂, AgBF₄)

Transition metal salts that can act as Lewis acids or participate in redox cycles are also pivotal in modern quinoline synthesis.

Cu(OTf)₂ : Copper(II) triflate is a versatile catalyst. It has been used in the nucleophilic fluorination of arylpotassium trifluoroborates, where it acts as both a mediator and an oxidizer. nih.gov In the context of quinoline synthesis, Cu(OTf)₂ can catalyze various cyclization reactions. While not always the primary catalyst, its presence can be crucial for achieving high yields in certain transformations. nih.gov

AgBF₄ : Silver tetrafluoroborate (B81430) is another Lewis acid used in organic synthesis. While specific examples for the synthesis of this compound are not prominent, silver salts are known to activate alkynes and other unsaturated systems, which are key components in many quinoline syntheses.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,10-phenanthroline |

| 1,3-butadiynamides |

| 2,4-diphenyl-3H-1-benzazepine |

| 2,4-diphenylquinoline |

| 2-alkoxyquinolines |

| 3-methyl-2,4-diphenyl-3H-1-benzazepine |

| 3-methyl-2,4-diphenylquinoline |

| AgBF₄ |

| AlCl₃ |

| Benzimidates |

| BiCl₃ |

| BF₃OEt₂ |

| Co(OAc)₂ |

| Cu(OTf)₂ |

| FeCl₃ |

| N-bromosuccinimide (NBS) |

| NbCl₅ |

| Pd(OAc)₂ |

| PdCl₂(CH₃CN)₂ |

| Selenium dioxide |

| Silver tetrafluoroborate |

Metal-Free Catalysis (e.g., Molecular Iodine)

The development of metal-free catalytic systems is a cornerstone of sustainable chemistry, aiming to replace potentially toxic and expensive metal catalysts. In the synthesis of quinolines, molecular iodine (I₂) has emerged as a highly effective, inexpensive, and environmentally benign catalyst. psu.edu It functions as a mild Lewis acid, facilitating the Friedländer annulation—a condensation reaction between a 2-aminoaryl ketone and a compound containing a reactive α-methylene group. psu.eduorganic-chemistry.org

The use of molecular iodine offers several advantages over traditional methods that often require harsh acidic or basic conditions. psu.eduorganic-chemistry.org Key benefits include:

Mild Reaction Conditions: The reaction can often be carried out at room temperature. organic-chemistry.org

Low Catalyst Loading: Typically, only a small catalytic amount (e.g., 1 mol%) of iodine is required for high efficiency. organic-chemistry.orgrsc.org

Eco-Friendly Nature: Iodine is non-toxic and readily available, making it a greener alternative. psu.edu

High Yields: The method generally produces quinoline derivatives in good to excellent yields, ranging from 53% to 98% for various substrates. organic-chemistry.org

This protocol has been successfully applied to a wide range of substrates, including both cyclic and acyclic ketones, demonstrating its broad utility in constructing the quinoline framework. organic-chemistry.org The reaction is typically performed in an environmentally friendly solvent like ethanol, and it can proceed effectively even in the presence of air, simplifying the experimental setup. organic-chemistry.org The development of iodine-catalyzed transformations represents a significant step towards more sustainable chemical manufacturing. psu.edu

Table 1: Examples of Molecular Iodine-Catalyzed Quinoline Synthesis via Friedländer Annulation This table illustrates the general applicability of the method.

| 2-Aminoaryl Ketone | Methylene Compound | Catalyst Loading | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Aminobenzophenone | Ethyl acetoacetate | 10 mol% | Ethanol | 95 |

| 2-Aminobenzophenone | Cyclohexanone | 1 mol% | Ethanol | 92 |

| 2-Amino-5-chlorobenzophenone | Acetylacetone | 1 mol% | Ethanol | 98 |

Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing quinolines, such as the Skraup, Combes, and Friedländer reactions, have been instrumental in chemical science but often suffer from significant drawbacks. nih.govtandfonline.com These classical routes frequently involve hazardous reagents, high temperatures, long reaction times, and the use of non-biodegradable organic solvents, leading to environmental concerns and economic inefficiencies. nih.govacs.org

In response, the principles of green chemistry have spurred the development of more sustainable synthetic protocols. researchgate.net These modern approaches focus on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. researchgate.net Key strategies in the green synthesis of quinolines include the use of microwave irradiation, solvent-free conditions, and environmentally benign solvent systems. nih.govtandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. nih.govnih.gov This technique significantly accelerates chemical reactions by directly and efficiently heating the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes. researchgate.net The key advantages of microwave-assisted synthesis include shorter reaction durations, enhanced product yields, and often cleaner reactions with easier product purification. nih.govasianpubs.org

In the context of quinoline synthesis, microwave-assisted multicomponent reactions have proven to be highly effective. nih.gov For instance, the synthesis of pyrimido[4,5-b]quinolin-ones was achieved in significantly less time and with higher yields under microwave irradiation compared to conventional reflux heating. This efficiency also leads to improved green chemistry metrics, such as a higher reaction mass efficiency (RME) and lower E-factor (environmental factor), signifying a more sustainable process. nih.gov

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Pyrimido[4,5-b]quinolin-one Derivative

| Method | Reaction Time | Yield (%) | Green Metrics (RME) |

| Conventional Heating | 90 min | 73% | 0.67 |

| Microwave Irradiation | 8 min | 92% | 0.84 |

| Data derived from a study on the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces pollution, minimizes waste, and simplifies reaction workups. tsijournals.com Solvent-free, or solid-state, reactions often lead to shorter reaction times and increased yields. tsijournals.com

For quinoline synthesis, several solvent-free protocols have been developed using heterogeneous or reusable catalysts. One such approach employs Hβ zeolite as a catalyst for the cyclization of 2-aminobenzophenones with ketones to produce 2,4-disubstituted quinolines. rsc.org This method is notable for its simplicity and the reusability of the catalyst for up to five cycles without a significant loss in efficiency. rsc.org Another effective solvent-free method utilizes a Brønsted acidic ionic liquid, 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride, to catalyze the Friedländer synthesis of poly-substituted quinolines at elevated temperatures (90 °C), achieving high yields in short reaction times. tsijournals.com

Environmentally Benign Solvent Systems (e.g., Glycerol)

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options. Glycerol has gained significant attention as a green solvent and carbon source. mdpi.comresearchgate.net It is non-toxic, biodegradable, has a high boiling point, and is produced in large quantities as a byproduct of biodiesel manufacturing, making it an inexpensive and sustainable resource. mdpi.comresearchgate.net

Glycerol has been utilized as a solvent in the Skraup synthesis of quinolines, reacting with anilines in the presence of an acid catalyst. mdpi.com While the synthesis of this compound specifically in glycerol is not widely documented, the successful use of glycerol in related heterocyclic syntheses, such as for 2-methylquinoxalines, demonstrates its potential. mdpi.com In these reactions, glycerol can act not only as the solvent but also as a C3 building block, highlighting its versatility and value in creating atom-efficient and sustainable chemical processes. mdpi.comresearchgate.net

Mechanistic Investigations of 2 Methyl 3,4 Diphenylquinoline Formation

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that are formed during a chemical reaction is fundamental to elucidating its mechanism. In the synthesis of substituted quinolines, various intermediates and transition states have been proposed and, in some cases, identified.

For instance, in cobalt-catalyzed syntheses, a key proposed intermediate is a cobaltacycle . rsc.org This intermediate is formed through the coordination and cyclometalation of the starting materials, such as an N-aryl amide and an alkyne, with the active cobalt catalyst. rsc.org A plausible catalytic cycle begins with the generation of a cationic cobalt species, which then reacts with the substrates to form the metallacycle. Subsequent steps involving ligand exchange and reductive elimination lead to the formation of the quinoline (B57606) product and regeneration of the active catalyst. rsc.org

In other pathways, such as those involving radical reactions, different types of intermediates are observed. For example, visible-light-promoted reactions can generate selenyl radicals that add to an alkene, forming a stabilized benzyl (B1604629) radical intermediate. acs.org This is followed by a cyclization step onto an imine moiety, creating a nitrogen-centered radical, which then proceeds through further transformations to yield the final product. acs.org While not directly forming 2-Methyl-3,4-diphenylquinoline, these studies on related structures provide insight into the types of radical intermediates that can be involved in quinoline formation.

The table below summarizes key intermediates proposed in various quinoline synthesis mechanisms.

| Intermediate Type | Precursor Reaction Type | Proposed Role in Quinoline Synthesis | Reference |

| Cobaltacycle | Cobalt-catalyzed cascade annulation | Forms via cyclometalation of substrates with the Co catalyst, leading to C-C and C-N bond formation. | rsc.org |

| Nitrogen-centered radical | Radical cyclization of vinyl imines | Results from the cyclization of a carbon-centered radical onto an imine nitrogen. | acs.org |

| Enaminone | Condensation/Intramolecular cyclization | Forms from the reaction of an amine with a dicarbonyl compound, which then cyclizes and eliminates water to form the quinoline ring. | nih.gov |

| Quinolinium ion | Lewis-acid catalyzed reactions | An activated intermediate that is susceptible to nucleophilic attack, leading to the addition of substituents. | nih.gov |

Kinetic Studies of Quinoline Cyclization and Aromatization Processes

Kinetic studies provide quantitative data on reaction rates, offering insights into the energy barriers of different steps, such as cyclization and aromatization. While specific kinetic data for the formation of this compound is not extensively detailed in the available literature, general principles from related quinoline syntheses apply.

Kinetic isotope effect (KIE) studies are a powerful tool for probing transition states. For example, a significant KIE observed when a C-H bond is broken in the aromatization step would suggest that this step is part of the rate-determining sequence. rsc.org Such experiments, including deuterium (B1214612) scrambling and competitive reactions, help to build a comprehensive picture of the reaction kinetics and support proposed mechanisms. rsc.org

Mechanistic Pathways of Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful strategy for constructing quinoline rings, often proceeding under milder conditions than traditional condensation reactions. These reactions typically involve the formation of a C-C or C-N bond coupled with the formal removal of hydrogen.

One prominent example is electro-oxidative cyclization . In this method, an electric current is used to initiate the reaction, avoiding the need for chemical oxidants. researchgate.net For instance, the synthesis of chromeno[4,3-b]quinolin-6-ones has been achieved through an electro-oxidative process where an iminium salt, generated in situ, acts as a key intermediate. researchgate.net The mechanism can involve anodically generated radicals that react with the substrate, leading to cyclization and subsequent aromatization. researchgate.net

Visible-light photocatalysis is another modern approach to oxidative cyclization. acs.org In these systems, a photosensitizer absorbs light and transfers energy to a substrate or another species, initiating a radical cascade. For example, 2-vinyl-N-aryl imines can be converted to quinolines via a 6π-electrocyclization followed by dehydrogenation, which can be mediated by agents like Ag(I) or through photocatalytic systems. acs.org

The general pathway for many oxidative cyclizations can be summarized as:

Activation: Generation of a reactive intermediate (e.g., a radical cation or an iminium ion) from the starting aniline (B41778) or imine derivative.

Intramolecular Cyclization: The activated intermediate undergoes an intramolecular C-C or C-N bond-forming reaction.

Oxidation/Aromatization: The resulting cyclized intermediate is oxidized, often with the loss of two protons and two electrons, to yield the final aromatic quinoline product.

Studies on Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity refers to the control of which position on a molecule a reaction occurs. In the synthesis of this compound, the specific placement of the methyl and two phenyl groups is critical. This is almost entirely dictated by the structure of the starting materials and the reaction mechanism.

For example, in a cobalt-catalyzed three-component reaction, the regiochemistry is determined by how the starting materials—an N-aryl amide and an unsymmetrical internal alkyne—are assembled on the metal center. amazonaws.com The use of N-phenylacetamide and 1,2-diphenylacetylene would lead specifically to the formation of this compound, as the acetyl group of the amide becomes the 2-methyl group and the two phenyl groups from the alkyne end up at the 3- and 4-positions. amazonaws.com Similarly, in classical methods like the Friedländer synthesis, the reaction of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl determines the substitution pattern.

Stereoselectivity , the control of the 3D orientation of atoms, is generally not a factor in the final this compound product because the quinoline ring is planar and aromatic. However, stereoselectivity can be crucial in the synthesis of related saturated or partially saturated derivatives, such as tetrahydroquinolines. rsc.org In such cases, the reaction mechanism, particularly the cyclization step, may proceed through transition states that favor the formation of one stereoisomer over another, often influenced by chiral catalysts or auxiliaries. nih.gov

Computational Approaches to Reaction Mechanism Verification

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying proposed reaction mechanisms, analyzing the stability of intermediates, and predicting reactivity. nih.govrsc.org DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of transition states and calculating their associated energy barriers (activation energies). nih.govresearchgate.net

For quinoline derivatives, DFT studies have been used to:

Analyze Frontier Molecular Orbitals (FMOs): The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Determine Physicochemical Properties: Properties such as chemical potential, hardness, softness, and electrophilicity index can be calculated to provide insights into the molecule's electronic structure and behavior in a reaction. rsc.orgrsc.org

Verify Reaction Pathways: By calculating the energies of proposed intermediates and transition states, computational models can determine the most energetically favorable reaction pathway. nih.govmdpi.com For example, DFT calculations have been used to show that an iron catalyst can significantly lower the activation energy for the scission of a t-BuO radical, facilitating a radical relay process. mdpi.com

The table below presents typical data obtained from DFT calculations for quinoline derivatives, illustrating how these computational results are used to understand their properties.

| Calculated Parameter | Typical Value Range | Significance | Reference |

| HOMO Energy | -5 to -7 eV | Relates to electron-donating ability; higher energy means a better electron donor. | nih.gov |

| LUMO Energy | -1 to -3 eV | Relates to electron-accepting ability; lower energy means a better electron acceptor. | nih.gov |

| HOMO-LUMO Gap (ΔE) | 3 to 5 eV | Indicates chemical reactivity and kinetic stability; smaller gap suggests higher reactivity. | nih.gov |

| Chemical Hardness (η) | 1.5 to 2.5 eV | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. | rsc.org |

| Activation Energy (Ea) | 3 to 15 kcal/mol | Energy barrier for a reaction step; lower values indicate a faster, more facile process. | mdpi.com |

These computational studies provide a molecular-level understanding that complements experimental findings, leading to a more complete and verified picture of the reaction mechanism for forming this compound. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within 2-Methyl-3,4-diphenylquinoline can be meticulously mapped.

Proton NMR (¹H NMR) for Structural Confirmation and Substituent Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, provides a wealth of information regarding the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) of the proton signals are indicative of their electronic environment, with protons in different regions of the molecule resonating at distinct frequencies.

In the case of this compound, the spectrum is characterized by a singlet for the methyl group protons and a series of multiplets in the aromatic region corresponding to the protons of the quinoline (B57606) and phenyl rings. columbia.edu A notable feature is the downfield shift of the proton at position 8 of the quinoline ring due to the anisotropic effect of the nearby nitrogen atom and the steric compression from the adjacent phenyl group. The integration of the signals confirms the number of protons in each environment, and the coupling patterns, where observable, provide information about adjacent protons.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-8 | 8.12 | d | 8.4 | 1H |

| H-6 | 7.68 | t | 7.6 | 1H |

| H-5 | 7.50 | d | 8.3 | 1H |

| H-7 | 7.38 | t | 7.6 | 1H |

| Phenyl H | 7.28-7.14 | m | - | 6H |

| Phenyl H | 7.10-7.05 | m | - | 4H |

| CH₃ | 2.54 | s | - | 3H |

Data sourced from a supporting information file for a chemical synthesis study. columbia.edu

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete characterization of the carbon skeleton.

The spectrum typically shows a signal for the methyl carbon in the aliphatic region (around 25.5 ppm) and a multitude of signals in the aromatic region (approximately 125-158 ppm) corresponding to the carbons of the quinoline and phenyl rings. columbia.edu The chemical shifts of the quaternary carbons, particularly those at the points of substitution (C-2, C-3, and C-4), are of significant diagnostic value.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 157.9 |

| C-8a | 147.1 |

| C-4 | 146.6 |

| C-3' | 138.7 |

| C-4' | 136.8 |

| C-3 | 134.1 |

| Phenyl C | 130.1 |

| Phenyl C | 130.1 |

| C-8 | 129.1 |

| C-5 | 128.6 |

| Phenyl C | 127.9 |

| Phenyl C | 127.7 |

| Phenyl C | 127.2 |

| C-6 | 126.8 |

| Phenyl C | 126.6 |

| C-7 | 126.3 |

| C-4a | 125.9 |

| CH₃ | 25.5 |

Data sourced from a supporting information file for a chemical synthesis study. columbia.edu

Advanced NMR Techniques for Complex Structure Assignment

For complex molecules like this compound, one-dimensional NMR spectra can sometimes present overlapping signals in the aromatic region, making unambiguous assignment challenging. In such cases, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline and phenyl rings, helping to trace the connectivity within these aromatic systems. For instance, a cross-peak would be expected between the H-5 and H-6 protons of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. In the spectrum of this compound, the methyl proton signal at 2.54 ppm would show a correlation to the methyl carbon signal at 25.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the methyl protons would be expected to show HMBC correlations to the C-2 and C-3 carbons of the quinoline ring, confirming their position.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound exhibits a series of absorption bands that are characteristic of its constituent functional groups. The presence of aromatic C-H bonds is indicated by stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is expected to be observed just below 3000 cm⁻¹.

The C=N stretching vibration of the quinoline ring is a key feature and is generally found in the 1620-1580 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings (both the quinoline and phenyl moieties) give rise to a set of characteristic bands in the 1600-1450 cm⁻¹ range.

Interactive Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| C=N Stretch (Quinoline) | 1620 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₃ Bending | 1465 - 1440 | Medium |

| In-plane C-H Bending | 1300 - 1000 | Medium |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

Frequencies are based on typical values for the respective functional groups and may vary slightly in the specific molecule.

Analysis of Aromatic and Heterocyclic Ring Modes

The FT-IR spectrum provides a "fingerprint" for the molecule, with complex patterns of vibrations in the region below 1500 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic and heterocyclic rings are particularly informative.

The pattern of strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can often be used to determine the substitution pattern of the aromatic rings. For the phenyl groups, the presence of strong absorptions around 750 cm⁻¹ and 700 cm⁻¹ would be consistent with monosubstitution. The substitution pattern on the quinoline ring also gives rise to a characteristic pattern of bands in this region. The various ring "breathing" modes, which involve the concerted stretching and contracting of the entire ring system, also contribute to the complexity of the fingerprint region. Detailed analysis of these modes, often aided by computational chemistry, can provide further confirmation of the molecular structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the conjugated π-system of this compound, revealing information about its electron transition energies and photoluminescent capabilities.

The UV-Vis absorption spectrum of quinoline and its derivatives is characterized by transitions within the aromatic π-electron system. For this compound, the absorption profile is expected to be dominated by intense π-π* transitions. The quinoline core itself exhibits characteristic absorption bands, and the presence of two phenyl substituents at the 3- and 4-positions, which extend the conjugated system, is anticipated to cause a bathochromic (red) shift of these bands to longer wavelengths compared to the unsubstituted quinoline.

Generally, quinoline derivatives display two main absorption bands. scielo.br The introduction of aryl groups can significantly influence these bands. While specific experimental UV-Vis absorption maxima for this compound are not extensively documented in the reviewed literature, analogous substituted quinolines show strong absorbance in the UV region. researchgate.netresearchgate.net For instance, studies on other diphenyl-substituted quinolines indicate that π-π* transitions typically occur in the range of 280-350 nm. scielo.br The methyl group at the 2-position is likely to have a minor electronic effect on the absorption spectrum.

Quinoline-based compounds are known for their fluorescent properties, which are highly dependent on their molecular structure and environment. acs.orgresearchgate.net The rigid, planar structure of the quinoline ring system, combined with the extended π-conjugation from the phenyl groups in this compound, suggests that this compound is likely to exhibit fluorescence upon excitation.

The electronic spectra of quinoline derivatives can be sensitive to the surrounding environment, a phenomenon known as solvatochromism (solvent-dependent spectral shifts) and acidochromism (acid-dependent spectral shifts). wikipedia.org The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which typically leads to a significant red-shift in both the absorption and emission spectra. nih.govrsc.org This is due to the increased electron-accepting ability of the protonated quinolinium cation, which lowers the energy of the excited state.

Solvatochromism is also expected for this compound. wikipedia.org A change in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission maxima. researchgate.net For many quinoline derivatives, an increase in solvent polarity results in a bathochromic shift in the emission spectrum, indicating a more polar excited state. researchgate.net However, without specific experimental data for this compound, these effects can only be predicted based on the general behavior of related compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the verification of the molecular weight and elemental composition of synthesized compounds. For this compound, high-resolution mass spectrometry and electrospray ionization are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. This technique is crucial for the unambiguous identification of this compound. The exact mass of the protonated molecule ([M+H]⁺) has been determined and reported in the literature, confirming its elemental composition as C₂₂H₁₈N⁺.

| Ion | Calculated Exact Mass (Da) | Found Exact Mass (Da) |

| [C₂₂H₁₈N]⁺ | 296.1434 | 296.1435 |

This data is based on reported High-Resolution Mass Spectrometry findings.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing organic molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The observation of the protonated molecule, [M+H]⁺, in the mass spectrum is a hallmark of ESI-MS. The molecular weight of this compound can be readily verified from the m/z value of this ion. The ESI-MS spectrum would show a prominent peak at approximately m/z 296, corresponding to the mass of the neutral molecule (295.39 g/mol ) plus the mass of a proton. This serves as a primary confirmation of the successful synthesis of the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a detailed view of the molecule's conformation in the solid state.

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals the intricate details of its crystalline architecture. The crystallographic data provides insights into the symmetry and dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₂₂H₁₇N |

| Formula Weight | 295.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.137(2) |

| b (Å) | 17.001(3) |

| c (Å) | 9.993(2) |

| β (°) | 113.13(2) |

| Volume (ų) | 1582.4(5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.239 |

The steric hindrance introduced by the methyl group at the 3-position significantly influences the conformation of the phenyl substituents. The analysis of bond lengths and angles within the quinoline core reveals a structure that is largely planar. However, the phenyl groups at the 2- and 4-positions are twisted out of this plane to varying degrees.

The dihedral angle between the mean plane of the quinoline ring and the 2-phenyl ring is approximately 53°, a notable increase from the 21° observed in the non-methylated analogue, 2,4-diphenylquinoline (B373748). This increased twist is a direct result of the steric pressure exerted by the adjacent methyl group. In contrast, the 4-phenyl ring is nearly orthogonal to the quinoline plane, with a dihedral angle of about 89°. This orientation minimizes steric interactions and has a pronounced effect on the molecule's electronic properties.

Interactive Table: Selected Bond Angles and Dihedral Angles for this compound

| Description | Angle (°) |

| Dihedral angle between quinoline and 2-phenyl ring | 53 |

| Dihedral angle between quinoline and 4-phenyl ring | 89 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for assessing the thermal stability and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition pattern.

Interactive Table: Thermogravimetric Analysis Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (°C) | Data not available |

| Major Decomposition Steps | Data not available |

| Residue at end of analysis (%) | Data not available |

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is monitored as both are subjected to a controlled temperature program. DTA can detect transitions such as melting, crystallization, and solid-state transitions.

Specific Differential Thermal Analysis data for this compound is not publicly available.

Interactive Table: Differential Thermal Analysis Data for this compound

| Thermal Event | Temperature (°C) |

| Melting Point | Data not available |

| Crystallization Temperature | Data not available |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. The choice of method depends on the properties of the compound and the desired scale of separation. For this compound, column chromatography is a commonly used method for its purification.

In a typical procedure, the crude product is purified by silica (B1680970) gel column chromatography. A mixture of petroleum ether and ethyl acetate (B1210297) is often used as the eluent system. The separation is based on the differential partitioning of the compound and impurities between the stationary phase (silica gel) and the mobile phase.

Detailed parameters for specific chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment and isolation of this compound are not widely reported in scientific literature.

Interactive Table: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose |

| Column Chromatography | Silica gel (300-400 mesh) | Petroleum ether/Ethyl acetate | Not specified | Purification |

| HPLC | Data not available | Data not available | Data not available | Purity Assessment |

| GC | Data not available | Data not available | Data not available | Purity Assessment |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly utilized method for the analysis of quinoline derivatives due to their aromatic nature and moderate polarity. The separation is typically achieved on a non-polar stationary phase, such as C18, with a polar mobile phase.

Research Findings

The retention of this compound in a reverse-phase HPLC system is primarily governed by hydrophobic interactions between the compound and the stationary phase. Given its significant non-polar character, stemming from the two phenyl rings and the quinoline core, it is expected to be well-retained on a C18 column. The mobile phase composition, particularly the ratio of organic solvent (like acetonitrile (B52724) or methanol) to aqueous buffer, is a critical parameter for controlling the retention time. chromatographyonline.comchromatographyonline.com A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape, especially when analyzing complex mixtures containing compounds with a wide range of polarities. researchgate.net The use of a buffered mobile phase, for instance, a phosphate (B84403) or acetate buffer, helps to maintain a consistent pH and ensure the reproducibility of retention times by controlling the ionization state of any acidic or basic functional groups. researchgate.netmdpi.com Detection is typically performed using a Diode-Array Detector (DAD), which allows for the acquisition of the UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment.

A representative set of HPLC parameters for the analysis of this compound is detailed in the table below.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode-Array Detector (DAD) at 254 nm |

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and structural identification.

Research Findings

The volatility of this compound allows for its analysis by GC. A low-to-mid polarity column, such as one with a 5% diphenyl and 95% dimethyl polysiloxane stationary phase (e.g., Rtx®-5), is often effective for the separation of aromatic heterocyclic compounds. rsc.org The choice of carrier gas, typically an inert gas like helium or nitrogen, and its flow rate are optimized to achieve good resolution and peak shape. A temperature-programmed analysis, where the column temperature is gradually increased, is essential for eluting compounds with different boiling points and ensuring that the relatively high-boiling this compound is eluted in a reasonable time with good peak symmetry. unito.it The use of a mass spectrometer as a detector allows for the determination of the mass-to-charge ratio of the compound and its fragmentation pattern, which serves as a molecular fingerprint for positive identification. rsc.orgresearchgate.netunl.edu The high-resolution mass spectrometry (HRMS) data for this compound has been reported as [M + H]+ calculated for C22H18N+: 296.1434, and found: 296.1435. amazonaws.com

A representative set of GC parameters for the analysis of this compound is detailed in the table below.

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Rtx®-5 (30 m x 0.25 mm ID, 0.25 µm df) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Derivatives and Structural Modifications of the 2 Methyl 3,4 Diphenylquinoline Core

Functionalization Strategies for Enhanced Properties

Beyond synthesizing derivatives with substituents on the aromatic rings, significant research has focused on the functionalization of the 2-methyl group. The C(sp³)–H bonds of this methyl group are activated by the adjacent nitrogen atom within the quinoline (B57606) ring, making them susceptible to a variety of chemical transformations. researchgate.netnih.gov

A primary strategy is the Knoevenagel-type condensation reaction with aromatic aldehydes. researchgate.net This direct olefination converts the 2-methylquinoline (B7769805) into a 2-styrylquinoline, extending the π-conjugation of the system. Another important functionalization pathway involves the oxidation of the 2-methyl group. Using an iodine-DMSO medium, the methyl group can be converted into an aldehyde via the Kornblum oxidation. researchgate.net This generated aldehyde is a versatile intermediate that can be trapped by various nucleophiles to construct a diverse library of more complex quinoline-based structures. researchgate.net

Incorporation into Polymeric Architectures

Polyquinolines are a class of polymers known for their excellent thermal stability and desirable optical and electrical properties, making them suitable for applications in high-performance materials and organic electronics. rsc.orgrsc.orgkoreascience.kr Several polymerization methods have been developed to incorporate quinoline units into a polymer backbone.

One established method is a step-growth polymerization based on the Friedländer synthesis, where a bis(o-amino ketone) monomer is polymerized with a diacetyl monomer in a mixed m-cresyl phosphate (B84403) solvent system. koreascience.krresearchgate.net A more recent approach utilizes an AA/BB-type aza-Diels–Alder polymerization reaction. rsc.orgrsc.org In this method, a diimine monomer (AA-type) is reacted with a diethynyl benzene (B151609) monomer (BB-type) to produce a zigzag polyquinoline architecture. rsc.orgacs.orgnih.gov This strategy is advantageous as it often starts from commercially available materials and can produce high-yield polymers. rsc.org

A specific polymeric architecture, poly(vinyl diphenylquinoline), is not explicitly described in the surveyed scientific literature. This type of polymer would be classified as a vinyl polymer, where the monomer unit is a vinyl-substituted diphenylquinoline.

A hypothetical synthesis for such a polymer would involve two main stages:

Monomer Synthesis: A vinyl group would first need to be introduced onto the 2-methyl-3,4-diphenylquinoline core. This could potentially be achieved by converting one of the phenyl groups into a vinylphenyl group prior to the initial Friedländer cyclization, or by post-functionalization of the synthesized quinoline, for example, via a cross-coupling reaction on a halogenated derivative.

Polymerization: Once the vinyl-diphenylquinoline monomer is obtained, it could be polymerized using standard vinyl polymerization techniques, such as free-radical polymerization, initiated by a compound like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The properties of the resulting poly(vinyl diphenylquinoline) would be expected to combine the characteristics of a vinyl polymer backbone (e.g., solubility in common organic solvents) with the photophysical and thermal properties conferred by the pendant diphenylquinoline side chains.

Table of Mentioned Compounds

Strategies for pH-Tunable Light-Emitting Polymers

The development of pH-tunable light-emitting polymers often relies on the integration of fluorophores whose electronic properties can be modulated by proton concentration. Quinoline derivatives, including the this compound scaffold, are excellent candidates for this purpose due to the presence of a nitrogen atom whose protonation state can significantly alter the molecule's photophysical characteristics. nih.gov

The primary strategy involves the principle of intramolecular charge transfer (ICT). In this process, a molecule is designed with electron-donating and electron-accepting moieties. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this ICT state, and consequently the wavelength of the emitted light, is highly sensitive to the surrounding environment, including solvent polarity and pH. mdpi.com

For quinoline-based systems, the quinoline nitrogen can act as a proton-sensitive switch. nih.gov In neutral or basic conditions, the nitrogen lone pair contributes to the molecule's electron density, facilitating the ICT process. This typically results in fluorescence emission at a longer wavelength (a red shift). In acidic conditions, the nitrogen atom becomes protonated. This protonation curtails its electron-donating ability, inhibiting the ICT process and causing a blue shift in the emission wavelength along with a potential increase in fluorescence intensity. mdpi.com

Structural modifications to the this compound core can be strategically employed to fine-tune these pH-responsive properties. By introducing electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) at various positions on the quinoline or phenyl rings, researchers can control the energy levels of the molecular orbitals and modulate the efficiency of the ICT process. nih.govmdpi.com This systematic tuning allows for the creation of polymers that exhibit specific color changes across a desired pH range.

Table 1: Strategies for Tuning Emission in pH-Sensitive Quinoline Derivatives

| Modification Strategy | Effect on Electronic Properties | Predicted Impact on Emission |

|---|---|---|

| Protonation of Quinoline Nitrogen | Reduces electron-donating character of the quinoline ring system. | Blue shift in emission, potential increase in quantum yield. mdpi.com |

| Introduction of Electron-Donating Groups (EDG) | Strengthens the Intramolecular Charge Transfer (ICT) process. | Red shift in emission. mdpi.com |

| Introduction of Electron-Withdrawing Groups (EWG) | Weakens the ICT process. | Blue shift in emission. nih.gov |

| Polymer Backbone Integration | Incorporates the responsive unit into a larger macromolecular structure. | Creates a solid-state or solution-based sensor material. |

Metal Complexation and Ligand Design

The this compound scaffold and its derivatives are highly effective ligands in coordination chemistry. The quinoline nitrogen provides a strong coordination site, and the adjacent phenyl rings can be functionalized to create multidentate ligands or participate in cyclometalation, leading to the formation of stable and functional metal complexes.

Iridium(III) Complexes with Diphenylquinoline Ligands

Iridium(III) complexes are of significant interest due to their strong spin-orbit coupling, which facilitates highly efficient phosphorescence, making them ideal for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy. hkbu.edu.hknih.gov Diphenylquinoline derivatives can serve as potent ligands for iridium(III).

Typically, ligands like 2-phenylquinoline (B181262) or its analogues act as cyclometalating (C^N) ligands. In this arrangement, the iridium center bonds to the nitrogen of the quinoline and also forms a direct Ir-C bond with a carbon atom of the phenyl ring at the 2-position, creating a stable five-membered chelate ring. The remaining coordination sites on the octahedral iridium(III) center can be occupied by other ancillary ligands, which are used to fine-tune the complex's photophysical and chemical properties. nih.gov

For instance, heteroleptic complexes of the type [Ir(C^N)₂(L^X)] can be synthesized, where C^N is the cyclometalated diphenylquinoline ligand and L^X is an ancillary ligand such as a picolinate, a diketonate, or another C^N ligand. nih.gov The electronic properties of both the primary cyclometalating ligand and the ancillary ligand dictate the resulting complex's emission color, quantum yield, and excited-state lifetime.

Table 2: Representative Iridium(III) Complexes with Quinoline-Type Ligands

| Complex Type | Ligand Example(s) | Coordination Mode | Potential Application |

|---|---|---|---|

| Cyclometalated [Ir(C^N)₂(L^X)] | 2-phenylpyridine (ppy), 2-phenylquinoline | C^N (Cyclometalating) | Organic Light-Emitting Diodes (OLEDs) nih.gov |

| Pincer [Ir(O^N^O)Lₙ] | 8-hydroxyquinoline-2-carboxylic acid | O^N^O (Tridentate) | Catalysis csic.es |

| Auxiliary Ligand Complexes | Dipyrrinato, Cp* | Bidentate, Pentahapto | Photodynamic Therapy nih.gov |

Cyclometalated Ruthenium(II) Complexes Incorporating Quinoline Ligands

Cyclometalated ruthenium(II) complexes have emerged as a promising class of compounds, particularly in the field of medicinal chemistry as potential anticancer agents. nih.govnih.gov The incorporation of quinoline-based ligands can enhance their therapeutic efficacy and tune their biological activity.

A common synthetic route involves the reaction of a ruthenium(II) precursor, such as [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂, with a quinoline-based ligand. mdpi.com Ligands like 1-phenylisoquinoline (B189431) or 2-phenylquinoline can undergo cyclometalation to form highly stable Ru-C and Ru-N bonds. The resulting complexes often feature a "piano-stool" geometry, with the arene ligand (e.g., p-cymene) forming the "seat" and the bidentate quinoline ligand and other groups forming the "legs." mdpi.comambeed.com

Research has shown that such complexes can exhibit significant cytotoxicity against various cancer cell lines. nih.gov For example, complexes like Ru(bpy)₂(1-Ph-IQ) (where 1-Ph-IQ is 1-phenylisoquinoline) have demonstrated potent activity, sometimes exceeding that of the clinical drug cisplatin. nih.gov The mechanism of action is often attributed to their ability to induce apoptosis, generate reactive oxygen species (ROS), and cause DNA damage within cancer cells. nih.gov

Table 3: Selected Cyclometalated Ruthenium(II) Complexes with Quinoline/Isoquinoline Ligands

| Complex | Ancillary Ligands | Quinoline Ligand | Key Research Finding | Reference |

|---|---|---|---|---|

| RuIQ-1 | 2,2'-bipyridine (bpy) | 1-Phenylisoquinoline (1-Ph-IQ) | Exhibits high cytotoxic activity against NCI-H460, A549, HeLa, and MCF-7 cell lines. | nih.gov |

| RuIQ-2 | 1,10-phenanthroline (B135089) (phen) | 1-Phenylisoquinoline (1-Ph-IQ) | Shows low toxicity towards normal cells and induces apoptosis in cancer cells via DNA damage. | nih.gov |

| [Ru(η⁶-p-cymene)Cl(pqhyme)] | p-cymene, Chloride | 4-hydroxymethyl-2-(pyridin-2-yl)quinoline | Water-soluble complex designed for biological studies. | mdpi.com |

| [Ru(η⁶-p-cymene)Cl(pqca)] | p-cymene, Chloride | 4-carboxy-2-(pyridin-2-yl)quinoline | Synthesized as a potential anticancer agent. | mdpi.com |

Applications in Advanced Materials and Chemical Sciences

Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

There is currently no available research in the public domain that investigates or reports the use of 2-Methyl-3,4-diphenylquinoline as a blue emitter in Organic Light-Emitting Diodes (OLEDs).

Electron-Transport Layer Components in Optoelectronic Devices

No studies have been identified that describe the evaluation or application of this compound as a component in electron-transport layers for optoelectronic devices.

Photovoltaic Applications in Organic Solar Cells

The application of this compound in organic solar cells has not been documented in the reviewed literature. While related quinoline (B57606) derivatives have been explored for such purposes, there is speculation that the steric hindrance caused by the methyl group at the 2-position in this compound may reduce its reactivity and suitability for these applications compared to its isomers.

Catalysis in Organic Synthesis

The role of this compound in catalysis is primarily documented through its synthesis via catalytic methods, rather than its use as a catalyst or ligand.

Role as a Catalyst in Photochemical Reactions (e.g., Methylation of Heteroarenes)

No research could be found that details the use of this compound as a catalyst in any photochemical reactions, including the methylation of heteroarenes.

Design of Quinoline-Based Ligands for Metal Complex Catalysis

While the design of quinoline-based ligands is a significant area of research, there is no evidence of this compound being utilized as a ligand for metal complex catalysis. However, its synthesis has been achieved through reactions involving metal catalysts, demonstrating the interaction between quinoline precursors and transition metals.

For instance, the synthesis of this compound has been reported via a ruthenium-catalyzed deaminative coupling reaction. In this process, a cationic ruthenium-hydride complex, in conjunction with a catechol ligand, was found to effectively catalyze the reaction between 2-aminobenzophenone (B122507) and (±)-3-amino-4-phenylbutanoic acid to yield the target quinoline product. marquette.edu This highlights the formation of the quinoline scaffold itself through a sophisticated metal-catalyzed pathway.

Other documented methods for synthesizing this compound include:

A domino nitro reduction-Friedländer heterocyclization, which provides the compound in high yield (85%). mdpi.com

A triflic anhydride (B1165640) (Tf₂O)-promoted reaction of ketoximes and alkynes, yielding the product. researchgate.net

The Friedländer annulation using KAl(SO₄)₂·12H₂O-SiO₂ as a reusable catalyst under solvent-free conditions. clockss.org

These synthesis methods are summarized in the table below.

| Synthesis Method | Precursors | Catalyst/Reagent | Yield | Reference |

| Deaminative Coupling | 2-Aminobenzophenone, (±)-3-amino-4-phenylbutanoic acid | Cationic Ru-H complex / Catechol ligand | Not specified | marquette.edu |

| Friedländer Annulation | 2-Aminoaryl ketones, α-Methylene ketones | KAl(SO₄)₂·12H₂O-SiO₂ | 95% | clockss.org |

| Domino Reaction | Nitroaromatics, Ketones | Fe/AcOH | 85% | mdpi.com |

| Tf₂O-Promoted Synthesis | (E)-acetophenone oxime, 1,2-diphenylethyne | Triflic anhydride (Tf₂O) | 93% | researchgate.net |

Sensor Technologies

The unique structural features of this compound, characterized by a rigid quinoline core and appended phenyl groups, suggest its potential as a scaffold for the development of sophisticated sensor systems. The electron-rich nature of the quinoline ring and the possibility of functionalization on the phenyl rings provide avenues for tuning its electronic and photophysical properties.

Development of pH-Responsive Luminescent Sensors

Generally, the mechanism of pH sensing in quinoline-based compounds involves the protonation and deprotonation of the quinoline nitrogen atom. This process can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to observable changes in the fluorescence emission spectrum, such as a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity (turn-on/turn-off sensing). For instance, derivatives of chromenoquinoline have been successfully designed as ratiometric fluorescent pH sensors with tunable pKa values, demonstrating the potential of the broader quinoline family in this application. nih.gov However, without specific experimental data on this compound, its pH-sensing capabilities remain a matter of theoretical speculation.

Detection of Specific Ionic Species (e.g., Co²⁺, U²⁺)

The ability to selectively detect specific metal ions is of paramount importance in areas such as environmental remediation, industrial process control, and medical diagnostics. Quinoline derivatives have been extensively investigated as fluorescent chemosensors for a variety of metal ions due to the coordinating ability of the nitrogen atom and often an additional donor atom in the molecular structure. nih.govnih.gov

Cobalt (Co²⁺) Detection: The detection of cobalt ions is significant due to their roles in biological systems and their presence in industrial effluents. While research has been conducted on the use of cobalt complexes in the synthesis of quinoline derivatives, there is a notable absence of studies employing this compound itself as a fluorescent sensor for Co²⁺. The design of a selective Co²⁺ sensor would typically involve the incorporation of specific binding sites that exhibit a high affinity for cobalt over other competing metal ions. The interaction between the sensor molecule and Co²⁺ would then induce a change in the fluorescence output, signaling the presence of the ion.

Uranium (U²⁺) Detection: The detection of uranium, particularly the uranyl ion (UO₂²⁺), is critical for monitoring nuclear waste and environmental contamination. Research has shown that phosphoryl-containing derivatives of 8-hydroxyquinoline (B1678124) can act as selective ligands for the detection of uranyl cations. rsc.org This suggests that functionalization of the quinoline scaffold with appropriate ligating groups is a viable strategy for developing uranium sensors. However, there is no specific research available that demonstrates the use of this compound for the detection of U²⁺. The design of such a sensor would require the strategic placement of functional groups on the this compound backbone that can selectively coordinate with the uranyl ion and translate this binding event into a measurable optical signal.

Theoretical and Computational Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. mdpi.com DFT calculations can elucidate various properties, including kinetic and thermodynamic stability, molecular interactions, and optical and electronic characteristics. nih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in most quantum chemical studies is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. For quinoline (B57606) derivatives, DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are commonly used for geometry optimization. mdpi.com The optimization ensures that the calculated structure corresponds to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. mdpi.com

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sapub.org A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. sapub.org For instance, in studies of related quinoline derivatives, a smaller HOMO-LUMO gap was associated with increased antioxidant activity. sapub.org

Other electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. sapub.org These descriptors provide further insights into the molecule's reactivity and potential for intermolecular interactions. sapub.org For example, the distribution of Mulliken and natural atomic charges can reveal the electrophilic and nucleophilic sites within the molecule. nih.gov

While specific DFT data for 2-Methyl-3,4-diphenylquinoline is not extensively documented in the cited literature, studies on structurally similar compounds, such as various substituted quinolines, demonstrate the utility of these calculations. nih.govsapub.org

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). nih.gov This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net

The choice of functional is critical in TD-DFT calculations. Hybrid functionals like B3LYP are often employed, and for systems with significant charge-transfer character, long-range corrected functionals such as CAM-B3LYP can provide more accurate results. nih.gov The predicted spectra can then be compared with experimental data to validate the computational model. For example, TD-DFT calculations have been successfully used to predict the UV-Vis spectra of various quinoline and quinoxaline (B1680401) derivatives. nih.govresearchgate.net

A study on 2,3-diphenylquinoxaline (B159395) derivatives demonstrated that TD-DFT calculations could predict absorption in the visible light range (380–550 nm), which is crucial for applications in organic solar cells. researchgate.net Although specific TD-DFT spectra for this compound are not available in the reviewed literature, the methodology is well-established for this class of compounds.

Simulation of Solvent Effects using Implicit Solvation Models

Chemical reactions and biological processes typically occur in solution. Therefore, accounting for the effect of the solvent is crucial for accurate computational predictions. Implicit solvation models are a computationally efficient way to include solvent effects by treating the solvent as a continuous medium with a specific dielectric constant, rather than explicitly modeling individual solvent molecules. nih.gov

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this approach, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. This allows for the study of how the solvent influences the geometry, electronic properties, and spectra of the molecule. nih.gov For instance, DFT calculations combined with a PCM can be used to study the stability and reactivity of quinoline derivatives in different solvent environments. nih.gov

Molecular Modeling and Docking Studies